1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine
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Overview
Description
1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine is an organic compound with the molecular formula C18H18N4O4. It is a hydrazone derivative, characterized by the presence of a phenylhydrazone group attached to a cyclohexylidene ring substituted with a 2,4-dinitrophenyl group
Preparation Methods
The synthesis of 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and cyclohexanone . The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of a hydrazone linkage between the hydrazine and the carbonyl group of cyclohexanone. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Chemical Reactions Analysis
1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine involves its interaction with molecular targets through the hydrazone linkage. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The presence of the nitro groups allows for electron transfer reactions, contributing to its biological and chemical activities .
Comparison with Similar Compounds
1-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]-2-phenylhydrazine can be compared with other hydrazone derivatives such as:
Cyclohexanone 2,4-dinitrophenylhydrazone: Similar in structure but lacks the phenyl group, making it less complex.
N-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: A more complex derivative with additional benzylidene groups, offering different chemical properties and applications.
Properties
IUPAC Name |
N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-21(24)14-10-11-16(18(12-14)22(25)26)15-8-4-5-9-17(15)20-19-13-6-2-1-3-7-13/h1-3,6-7,10-12,15,19H,4-5,8-9H2/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXSWWMDCILEOR-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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